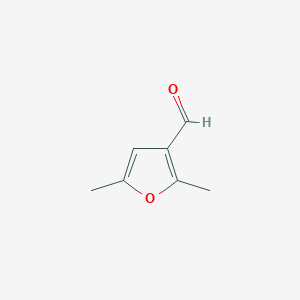

2,5-二甲基呋喃-3-甲醛

描述

2,5-Dimethylfuran-3-carbaldehyde is a chemical compound with the CAS Number: 54583-69-6 . It has a molecular weight of 124.14 .

Synthesis Analysis

The synthesis of 2,5-Dimethylfuran-3-carbaldehyde and similar compounds has been a subject of research. For instance, one study discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass . Another study achieved switchable synthesis of 2,5-dimethylfuran and 2,5-dihydroxymethyltetrahydrofuran with high yields over Raney Ni .

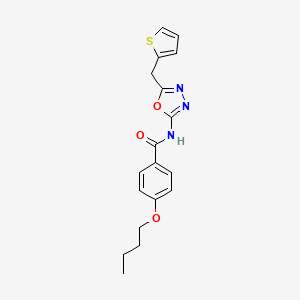

Molecular Structure Analysis

The molecular structure of 2,5-Dimethylfuran-3-carbaldehyde is established by various spectral studies such as EI-MS, FT-IR, 1H and 13C NMR .

Chemical Reactions Analysis

2,5-Dimethylfuran-3-carbaldehyde undergoes various chemical reactions. For example, it can be selectively oxidized to 2,5-diformylfuran (DFF), an important furan platform compound . Another study discusses the unimolecular decomposition of 2,5-dimethylfuran .

Physical And Chemical Properties Analysis

It is stored at a temperature of -10 degrees . More detailed physical and chemical properties can be obtained from its MSDS .

科学研究应用

Optical and Photophysical Investigation

The compound has been used in the optical and photophysical investigation of (2E)-1-(2,5-Dimethylfuran-3-Yl)-3-(9-Ethyl-9H-Carbazol-3-Yl)Prop-2-en-1-One (DEPO) by Spectrofluorometer in an organized medium . The study involved the determination of solvatochromic properties such as extinction coefficient, oscillator strength, transition dipole moment, stokes shift, fluorescence quantum yield, and photochemical quantum yield .

Synthesis of DEPO Dye

2,5-Dimethylfuran-3-carbaldehyde has been used in the synthesis of DEPO dye. The dye was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation . The dye is photostable in DMSO but undergoes photodecomposition in chloromethane solvents .

Probe or Quencher in Determining Critical Micelle Concentration

The DEPO dye, synthesized using 2,5-Dimethylfuran-3-carbaldehyde, can be used as a probe or quencher to determine the critical micelle concentration (CMC) of cetyltrimethyl ammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) .

Material Science Applications

Fluorescent organic molecules, such as those synthesized using 2,5-Dimethylfuran-3-carbaldehyde, have applications in various fields of material sciences. These include optical limiting, third-order nonlinear optical properties, organic electro-optics, organic light-emitting diodes, dye-synthesized solar cells, and Langmuir films .

Selective Separation of 2,5-Dimethylfuran

2,5-Dimethylfuran-3-carbaldehyde plays a crucial role in the chemical industry, particularly in the separation of 2,5-dimethylfuran (DMeF) and 2,5-methyltetrahydrofuran (DMeTHF) mixtures .

Conversion of HMF to DMF

In the presence of a CuRu/C catalyst, 2,5-Dimethylfuran-3-carbaldehyde has been used for the conversion of HMF to DMF .

作用机制

安全和危害

未来方向

The future directions of 2,5-Dimethylfuran-3-carbaldehyde research are promising. It is part of the furan platform chemicals which are being studied for their potential to replace traditional resources such as crude oil with biomass . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

属性

IUPAC Name |

2,5-dimethylfuran-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-3-7(4-8)6(2)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMWBHRVGAHGNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylfuran-3-carbaldehyde | |

CAS RN |

54583-69-6 | |

| Record name | 2,5-dimethylfuran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-1-azaspiro[3.5]nonane](/img/structure/B2554241.png)

![2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554242.png)

![2-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2554247.png)

![N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554253.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2554255.png)

![1-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2554258.png)